

IUPAC name for C₈H₁₀ClN

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethylaniline

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An In-Depth Technical Guide to the Isomers and IUPAC Nomenclature of C₈H₁₀ClN

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C₈H₁₀ClN represents a diverse array of structural isomers, each possessing unique chemical properties and, consequently, distinct pharmacological activities. For professionals in drug discovery and medicinal chemistry, a precise understanding of the specific isomer is paramount, as subtle structural variations can lead to profound differences in biological outcomes. This technical guide provides a comprehensive exploration of the major isomeric classes of C₈H₁₀ClN, with a particular focus on derivatives of phenethylamine, a foundational scaffold in neuropharmacology. We will dissect the principles of IUPAC nomenclature essential for unambiguously identifying these compounds, detail a robust synthetic protocol for a key isomer, 2-(4-chlorophenyl)ethanamine, and discuss the pharmacological relevance of this chemical class. This document serves as a critical resource for researchers navigating the complexities of substituted phenethylamines in the pursuit of novel therapeutics.

Introduction: The Critical Role of Isomerism and Nomenclature

In the landscape of drug development, the molecular formula is merely the starting point. The specific spatial arrangement of atoms—*isomerism*—dictates the molecule's interaction with biological targets. The formula C₈H₁₀ClN, for instance, does not describe a single substance

but a multitude of compounds, from substituted anilines to pharmacologically significant phenethylamines. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic nomenclature to provide an unambiguous descriptor for every unique chemical structure, an essential tool for reproducible and accurate scientific communication.^[1]^[2]

This guide will focus primarily on the chlorophenethylamine isomers of $C_8H_{10}ClN$, as this structural motif is a well-established pharmacophore known to interact with monoamine neurotransmitter systems.^[3]^[4] Understanding the precise IUPAC name allows researchers to differentiate between positional isomers (e.g., chlorine at the ortho-, meta-, or para- position) which can exhibit vastly different potencies and selectivities for neuronal targets like the serotonin and dopamine transporters.^[5]

Part I: Foundational IUPAC Nomenclature Principles

A rigorous application of IUPAC rules is necessary to name the isomers of $C_8H_{10}ClN$. Two core sets of rules are particularly relevant: the naming of substituted aromatic compounds and the naming of amines.

Naming Substituted Aromatic Compounds

For monosubstituted benzene derivatives, the substituent's name is prefixed to "benzene" (e.g., Chlorobenzene).^[6] For disubstituted benzenes, the relative positions of the substituents are indicated by numerical locants (e.g., 1,2-dichlorobenzene) or, more traditionally, by the prefixes ortho- (1,2), meta- (1,3), and para- (1,4).^[6]^[7] When multiple different substituents are present, they are numbered to give the lowest possible locants and listed alphabetically.^[1]^[8]

Naming Amines

Amines are classified as primary (RNH_2), secondary (R_2NH), or tertiary (R_3N) based on the number of organic groups attached to the nitrogen atom.^[9] In the IUPAC system, the '-e' of the parent alkane is replaced with '-amine' (e.g., ethanamine). For secondary and tertiary amines, the largest alkyl group is considered the parent chain. Other alkyl groups attached to the nitrogen are designated with the prefix 'N-' and are listed alphabetically.^[10]^[11]^[12] For example, N-ethyl-N-methylethanamine has two ethyl groups and one methyl group attached to the nitrogen; the parent name is ethanamine, with N-ethyl and N-methyl substituents.^[10]

Part II: Key Isomeric Classes of C₈H₁₀ClN and Their IUPAC Names

The C₈H₁₀ClN formula gives rise to several isomeric classes. We will focus on the most pharmacologically pertinent: the chlorophenethylamines and their structural relatives.

Class A: Chlorinated Phenethylamines (Primary Amines)

This class features the C₆H₅-C₂-N backbone, a cornerstone of many psychoactive compounds. [4] The chlorine atom can be substituted at various positions on the phenyl ring.

- Core Structure: 2-Phenylethanamine
- Positional Isomers:
 - IUPAC Name: 2-(2-chlorophenyl)ethanamine[13]
 - Common Name: ortho-Chlorophenethylamine
 - IUPAC Name: 2-(3-chlorophenyl)ethanamine
 - Common Name: meta-Chlorophenethylamine
 - IUPAC Name: 2-(4-chlorophenyl)ethanamine[14]
 - Common Name: para-Chlorophenethylamine (4-CA)

Class B: Chlorinated α -Methylphenethylamines

These isomers have the amine group attached to the first carbon of the ethyl side chain (the α -carbon). This creates a chiral center, leading to a pair of enantiomers for each positional isomer.

- Core Structure: 1-Phenylethanamine
- Positional and Optical Isomers:

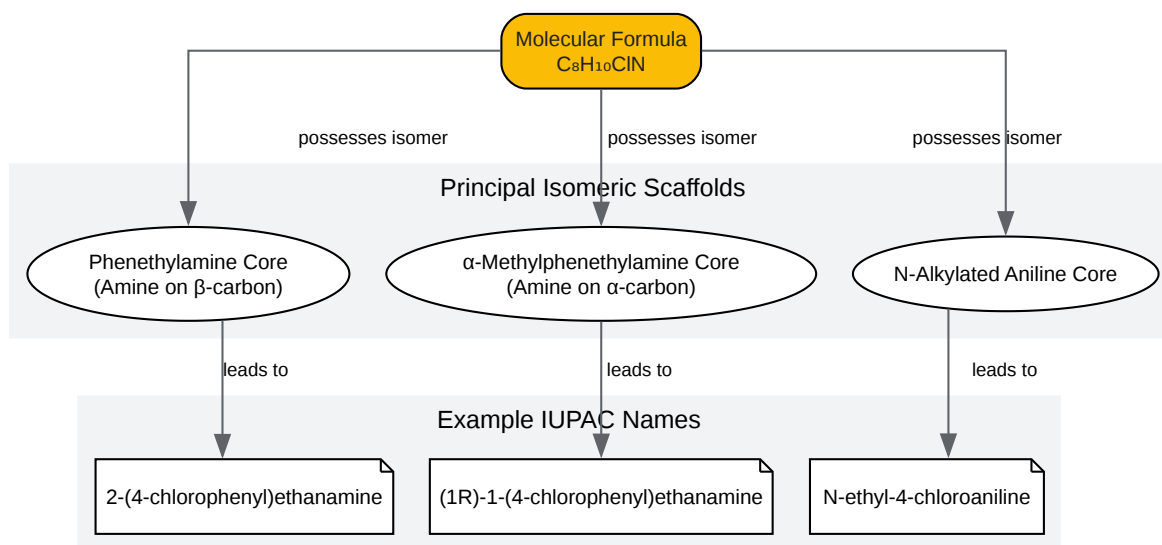
- IUPAC Name: (1R)-1-(4-chlorophenyl)ethanamine and (1S)-1-(4-chlorophenyl)ethanamine[15]
- IUPAC Name: (1R)-1-(2-chlorophenyl)ethanamine and (1S)-1-(2-chlorophenyl)ethanamine
- IUPAC Name: (1R)-1-(3-chlorophenyl)ethanamine and (1S)-1-(3-chlorophenyl)ethanamine

Class C: Other Notable Isomers

To illustrate the structural diversity, other isomers exist where the atoms are arranged differently, such as N-alkylated chloroanilines.

- Core Structure: N-Ethylaniline
- Positional Isomers:
 - IUPAC Name: N-ethyl-2-chloroaniline
 - IUPAC Name: N-ethyl-3-chloroaniline
 - IUPAC Name: N-ethyl-4-chloroaniline

The following diagram illustrates the logical relationship between the molecular formula and its primary isomeric classes relevant to drug discovery.



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Caption: Isomeric diversification from the molecular formula $C_8H_{10}ClN$.

Part III: Synthesis and Analysis of 2-(4-Chlorophenyl)ethanamine

2-(4-Chlorophenyl)ethanamine (4-CA) is a valuable research tool for studying the serotonin system.[5] Its synthesis is typically achieved via the reduction of the corresponding nitrile.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)ethanamine

This protocol describes the reduction of 4-chlorophenylacetonitrile using lithium aluminum hydride ($LiAlH_4$), a powerful reducing agent capable of converting nitriles to primary amines.

Materials:

- 4-Chlorophenylacetonitrile
- Lithium aluminum hydride ($LiAlH_4$)

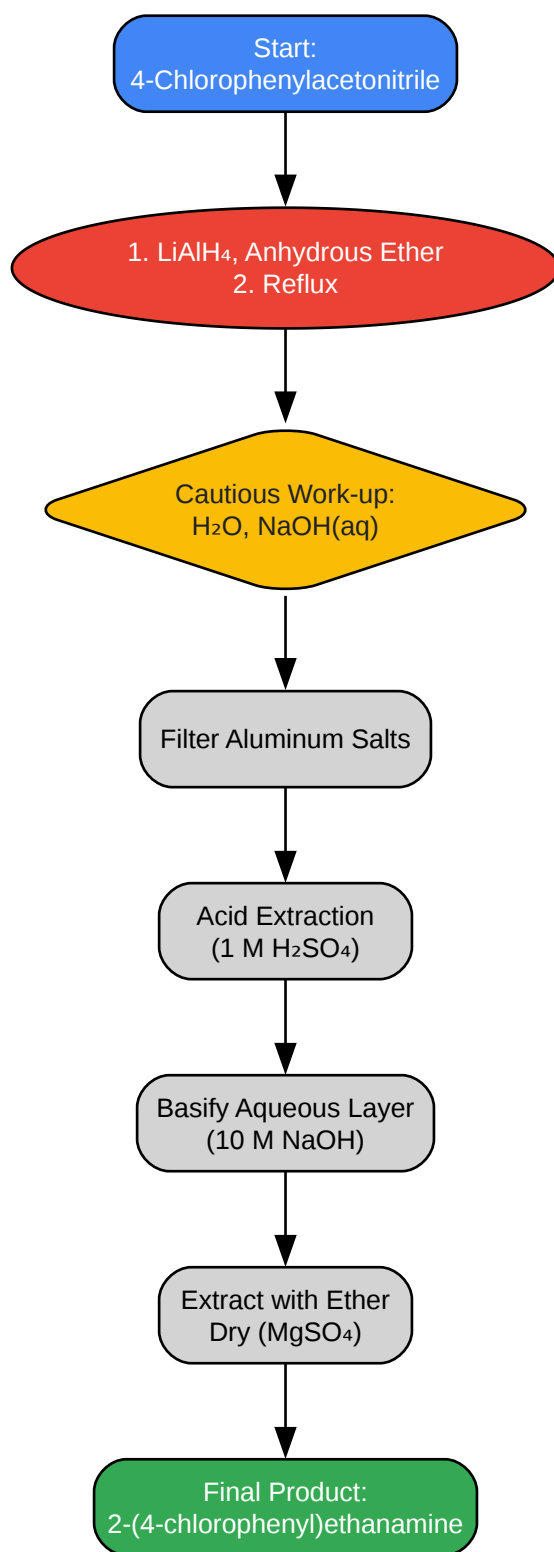
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 1 M Sulfuric Acid (H_2SO_4)
- 10 M Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Separatory funnel

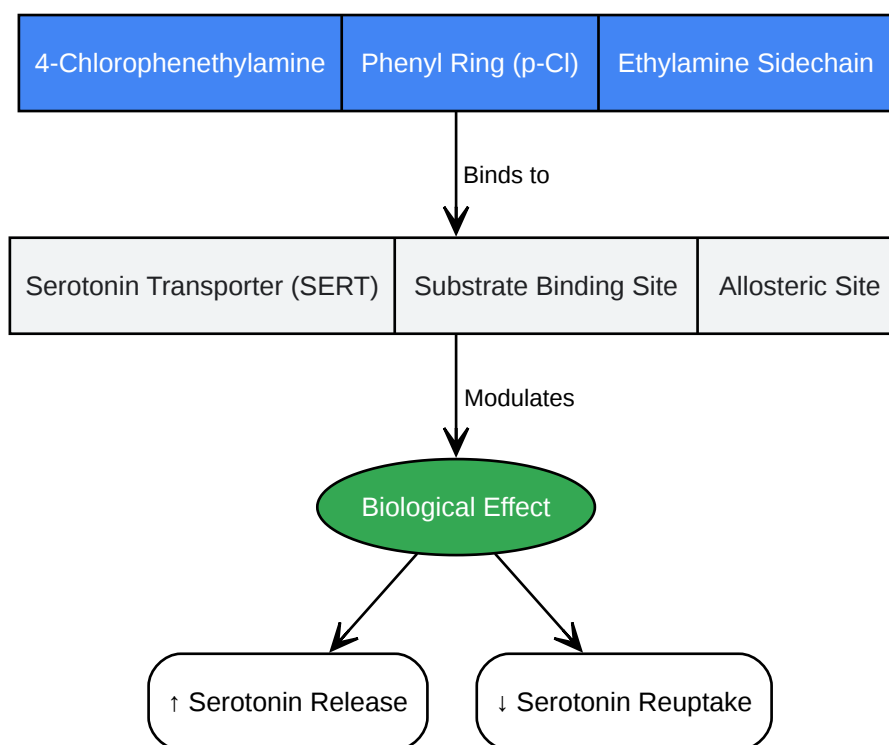
Procedure:

- **Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions, as LiAlH_4 reacts violently with water.
- **Reagent Addition:** Under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH_4 (1.2 eq.) in anhydrous diethyl ether.
- **Nitrile Addition:** Dissolve 4-chlorophenylacetonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH_4 suspension at a rate that maintains a gentle reflux. The choice of a strong reducing agent like LiAlH_4 is crucial for the complete reduction of the stable nitrile group.
- **Reaction:** After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure the reaction goes to completion.
- **Quenching (Work-up):** Cool the reaction mixture in an ice bath. Cautiously and sequentially, add water dropwise to quench the excess LiAlH_4 , followed by 15% NaOH solution, and then more water. This specific work-up procedure (Fieser work-up) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
- **Filtration & Extraction:** Filter the resulting slurry and wash the solid residue with diethyl ether. Combine the filtrates and transfer to a separatory funnel.

- **Acid-Base Extraction:** Extract the ether layer with 1 M H_2SO_4 . This step protonates the desired amine, moving it into the aqueous layer and separating it from non-basic impurities.
- **Basification & Isolation:** Wash the acidic aqueous layer with diethyl ether to remove any remaining neutral impurities. Then, make the aqueous layer strongly basic ($\text{pH} > 12$) with 10 M NaOH. This deprotonates the amine, causing it to separate as an oil or solid.
- **Final Extraction & Drying:** Extract the free amine into a fresh portion of diethyl ether. Combine the organic layers, dry over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Synthesis Workflow Diagram





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